![molecular formula C11H10ClNO B1600697 4-Chloro-7-methoxy-2-methylquinoline CAS No. 75896-68-3](/img/structure/B1600697.png)
4-Chloro-7-methoxy-2-methylquinoline
Overview
Description
4-Chloro-7-methoxy-2-methylquinoline (4-CM2MQ) is a chemical compound with a unique structure and properties. It has a broad range of applications in scientific research and has been used in a variety of laboratory experiments. It is a heterocyclic aromatic compound with a nitrogen-containing ring structure, and it is also known as this compound. 4-CM2MQ is an important reagent in organic synthesis, and its use in biochemical and physiological studies has been increasing in recent years.
Scientific Research Applications
Synthesis and Material Development
4-Chloro-7-methoxy-2-methylquinoline has been a subject of interest in the field of synthetic chemistry. Research has been conducted on synthesizing derivatives and exploring their potential applications. For instance, Zhao, Lei, and Guo (2017) demonstrated the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, highlighting its potential for large-scale production with a yield of 85% (Lei Zhao, Fei Lei, Yuping Guo, 2017). This synthesis process showcases the potential for creating novel compounds that could be useful in various scientific applications.
Catalytic Reduction and Hydrogenation Studies
The compound has also been involved in studies focusing on catalytic reduction and hydrogenation. For example, Watanabe et al. (1984) conducted a study where various nitroarenes, including those with chloro, methyl, or methoxy substituents, were reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This research opens pathways for the utilization of this compound in catalytic processes (Yoshihisa Watanabe et al., 1984).
Heterocyclic Compound Interactions
Further, the interaction of this compound with other chemicals has been an area of research. Hull, Broek, and Swain (1975) investigated the reaction of 7-Chloro-4-methoxyquinoline with thiophosgene and barium carbonate, leading to ring scission and the formation of novel heterocyclic systems. These studies are crucial for understanding the chemical behavior and potential applications of this compound in the development of new heterocyclic compounds (R. Hull, P. Broek, M. L. Swain, 1975).
X-ray Mapping and Structural Analysis
Additionally, Albov, Rybakov, Babaev, and Aslanov (2004) focused on X-ray mapping to study the structure of substituted tetrahydroquinolines, which include derivatives of this compound. This research is significant for understanding the crystallographic properties of these compounds, which is essential for their potential application in materials science and drug development (D. V. Albov et al., 2004).
properties
IUPAC Name |
4-chloro-7-methoxy-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHSBUWUZTZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445366 | |
Record name | 4-Chloro-7-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75896-68-3 | |
Record name | 4-Chloro-7-methoxy-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75896-68-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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